molecular formula C16H16Cl2N2O4S B5518231 2,6-dichloro-N'-[3-(hydroxymethyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide

2,6-dichloro-N'-[3-(hydroxymethyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide

Cat. No. B5518231
M. Wt: 403.3 g/mol
InChI Key: MRTCHOLTCKEZIM-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, demonstrating a broad interest in synthesizing hydrazone compounds with potential biological activities. For instance, Alotaibi et al. (2018) synthesized N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide through an acid-catalyzed reaction, showcasing a method that might be relevant for similar compounds (Alotaibi et al., 2018).

Molecular Structure Analysis

The structural elucidation of synthesized compounds is crucial. For example, the single crystal X-ray diffraction analysis provided insights into the molecular structure of similar compounds, demonstrating the importance of structural analysis in understanding the properties of these molecules (Mei-An Zhu & X. Qiu, 2011).

Scientific Research Applications

Biological Activities and DNA Interaction

A study by Sirajuddin et al. (2013) synthesized Schiff base compounds, including one closely related to the chemical of interest, and evaluated their biological activities. The compounds showed significant antibacterial, antifungal, antioxidant, and cytotoxic activities. Additionally, they exhibited interaction with Salmon sperm DNA, indicating potential applications in understanding drug-DNA interactions and designing DNA-targeted therapies (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Antimicrobial and Enzyme Inhibition

Another study focused on the synthesis of novel heterocyclic compounds derived from related hydrazides, which were screened for their lipase and α-glucosidase inhibition properties. This research highlighted the potential of these compounds in developing treatments for conditions associated with enzyme activity, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Material Science Applications

In the field of material science, Yoo et al. (1990) introduced 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, showcasing the utility of such compounds in synthetic chemistry and materials research. This study demonstrates the application of these compounds in the development of novel materials and chemical synthesis techniques (Yoo, Kim, & Kyu, 1990).

Antioxidant Properties

Habib, Hassan, and El‐Mekabaty (2012) explored the synthesis of quinazolinone derivatives with sulfonohydrazide components, assessing their antimicrobial activity. This research underscores the compounds' potential as antioxidants and antimicrobials, which could be pivotal in pharmaceutical developments (Habib, Hassan, & El‐Mekabaty, 2012).

properties

IUPAC Name

2,6-dichloro-N-[(E)-[3-(hydroxymethyl)-4-methoxyphenyl]methylideneamino]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4S/c1-10-5-13(17)16(14(18)6-10)25(22,23)20-19-8-11-3-4-15(24-2)12(7-11)9-21/h3-8,20-21H,9H2,1-2H3/b19-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTCHOLTCKEZIM-UFWORHAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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